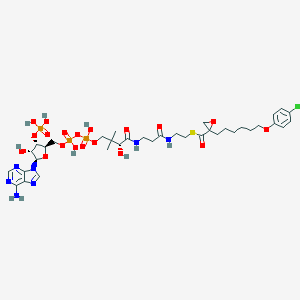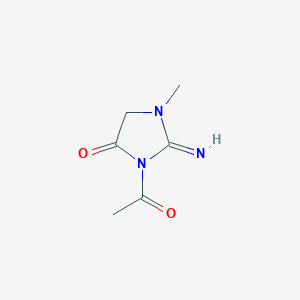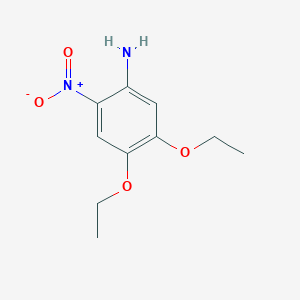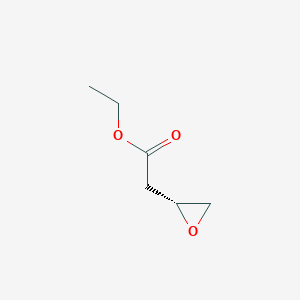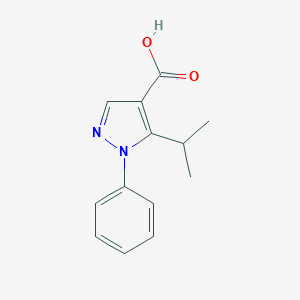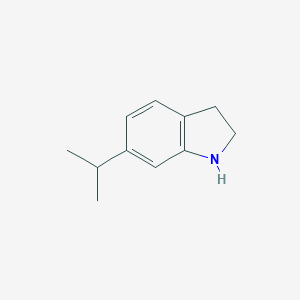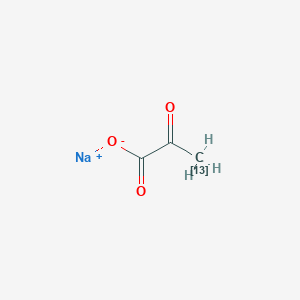
ピルビン酸ナトリウム-3-13C
概要
説明
Sodium pyruvate-3-13C is an isotopic analogue of sodium pyruvate, where the carbon-13 isotope is incorporated at the third carbon position. This compound is primarily used in scientific research to study metabolic pathways and biochemical processes due to its unique isotopic labeling .
科学的研究の応用
Sodium pyruvate-3-13C is widely used in scientific research, including:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study metabolic pathways.
Biology: Used to investigate cellular metabolism and energy production.
Medicine: Used in metabolic studies to understand disease mechanisms and develop therapeutic strategies.
Industry: Used in the production of labeled compounds for research and development.
作用機序
Target of Action
Sodium pyruvate-3-13C is an isotopic analogue of sodium pyruvate . It is primarily used to study the metabolism of exogenous pyruvate in the brain and in living cancer cells . The primary targets of Sodium pyruvate-3-13C are the enzymes involved in the pyruvate metabolism pathway .
Mode of Action
Sodium pyruvate-3-13C interacts with its targets by being metabolized by the enzymes in the pyruvate metabolism pathway . The 13C label allows for the tracking of the compound as it is metabolized, providing insights into the metabolic processes .
Biochemical Pathways
Sodium pyruvate-3-13C is involved in the pyruvate metabolism pathway . This pathway is crucial for energy production in cells, as it links the glycolysis pathway to the citric acid cycle. The 13C label on the Sodium pyruvate-3-13C allows for the tracking of the compound as it is metabolized through these pathways .
Pharmacokinetics
The 13C label allows for the tracking of the compound as it is metabolized and excreted .
Result of Action
The metabolism of Sodium pyruvate-3-13C results in the production of various metabolites, which can be tracked due to the 13C label . This provides valuable information about the metabolic processes in the cells where the compound is metabolized . In particular, it has been used to study the metabolism of exogenous pyruvate in the brain and in living cancer cells .
Action Environment
The action of Sodium pyruvate-3-13C can be influenced by various environmental factors. For example, the presence of other metabolites, the pH of the environment, and the temperature can all affect the rate at which the compound is metabolized . Additionally, the specific cellular environment can also influence the action of the compound, as different cell types may express different levels of the enzymes involved in the pyruvate metabolism pathway .
生化学分析
Biochemical Properties
Sodium Pyruvate-3-13C plays a key role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the conversion of pyruvate to acetyl-CoA, which then enters the TCA cycle, producing energy and linking to other energy-producing processes .
Cellular Effects
Sodium Pyruvate-3-13C has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it plays a pivotal role in maintaining glycolysis–TCA cycle flux and ATP production under high-glucose conditions .
Molecular Mechanism
The molecular mechanism of Sodium Pyruvate-3-13C involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
The effects of Sodium Pyruvate-3-13C change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Sodium Pyruvate-3-13C vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Sodium Pyruvate-3-13C is involved in several metabolic pathways. It interacts with various enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels . For instance, it is involved in the conversion of pyruvate to acetyl-CoA, which then enters the TCA cycle .
Transport and Distribution
Sodium Pyruvate-3-13C is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: Sodium pyruvate-3-13C can be synthesized through the isotopic labeling of pyruvic acid. The process involves the incorporation of carbon-13 at the third carbon position of pyruvic acid, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of sodium pyruvate-3-13C typically involves the use of isotopically labeled precursors. The process is carried out under controlled conditions to ensure high isotopic purity and yield. The final product is then purified and tested for endotoxins to ensure its suitability for research applications .
化学反応の分析
Types of Reactions: Sodium pyruvate-3-13C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetic acid and carbon dioxide.
Reduction: It can be reduced to form lactate.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols are commonly used.
Major Products Formed:
Oxidation: Acetic acid and carbon dioxide.
Reduction: Lactate.
Substitution: Various substituted pyruvates depending on the nucleophile used.
類似化合物との比較
Sodium pyruvate-1-13C: Labeled at the first carbon position.
Sodium pyruvate-2-13C: Labeled at the second carbon position.
Sodium pyruvate-13C3: Labeled at all three carbon positions
Uniqueness: Sodium pyruvate-3-13C is unique due to its specific labeling at the third carbon position, which allows for targeted studies of metabolic pathways involving this carbon atom. This specificity makes it particularly useful in studies where the fate of the third carbon is of interest .
特性
IUPAC Name |
sodium;2-oxo(313C)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i1+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEPDZWVDSPTHF-YTBWXGASSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C(=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635575 | |
| Record name | Sodium 2-oxo(3-~13~C)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124052-04-6 | |
| Record name | Sodium 2-oxo(3-~13~C)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


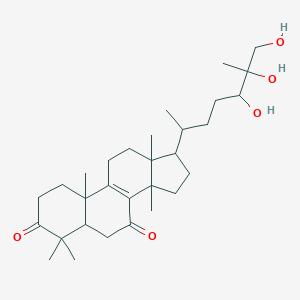
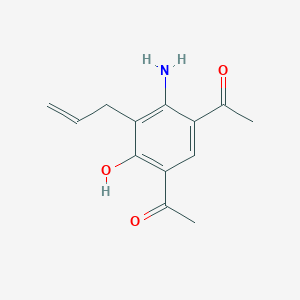
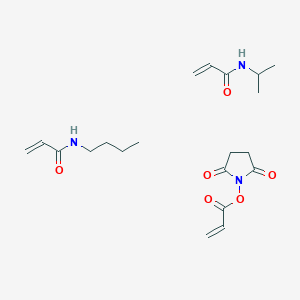
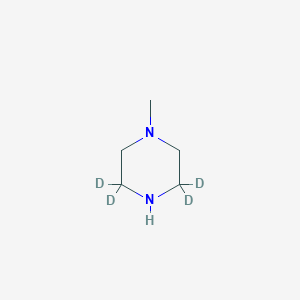
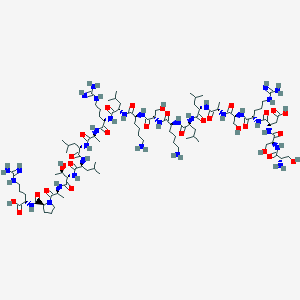

![1H-Pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B39512.png)
![Sodium;3-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-sulfooxyphenolate](/img/structure/B39513.png)
